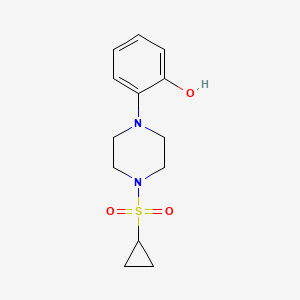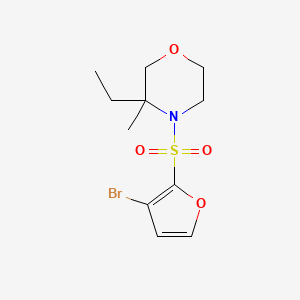
2-(4-Cyclopropylsulfonylpiperazin-1-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Cyclopropylsulfonylpiperazin-1-yl)phenol is a chemical compound that features a phenol group attached to a piperazine ring, which is further substituted with a cyclopropylsulfonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Cyclopropylsulfonylpiperazin-1-yl)phenol typically involves the nucleophilic aromatic substitution of a suitable phenol derivative with a piperazine derivative. The reaction conditions often include the use of a base to deprotonate the phenol, facilitating the nucleophilic attack on the piperazine ring. Common solvents for this reaction include dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and the reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, the purification of the final product may involve crystallization or chromatography techniques to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Cyclopropylsulfonylpiperazin-1-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) can be used under acidic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Sulfides and related derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
Applications De Recherche Scientifique
2-(4-Cyclopropylsulfonylpiperazin-1-yl)phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(4-Cyclopropylsulfonylpiperazin-1-yl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the piperazine ring can interact with receptors or enzymes. The cyclopropylsulfonyl group may enhance the compound’s stability and binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Phenylpiperazin-1-yl)phenol: Similar structure but with a phenyl group instead of a cyclopropylsulfonyl group.
2-(4-Methylpiperazin-1-yl)phenol: Similar structure but with a methyl group instead of a cyclopropylsulfonyl group.
Uniqueness
2-(4-Cyclopropylsulfonylpiperazin-1-yl)phenol is unique due to the presence of the cyclopropylsulfonyl group, which can impart distinct chemical and biological properties. This group can enhance the compound’s stability and potentially improve its pharmacokinetic profile compared to similar compounds.
Propriétés
IUPAC Name |
2-(4-cyclopropylsulfonylpiperazin-1-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S/c16-13-4-2-1-3-12(13)14-7-9-15(10-8-14)19(17,18)11-5-6-11/h1-4,11,16H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRANFCPOHYTJSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-chloro-4-[[(2R)-2-hydroxypropyl]-methylsulfamoyl]benzoic acid](/img/structure/B7450061.png)
![1-(6-cyclopropylpyridin-2-yl)-3-[2-(1H-pyrazol-4-yl)ethyl]urea](/img/structure/B7450074.png)
![Propyl 4-[1-(prop-2-enoyl)piperidine-4-amido]benzoate](/img/structure/B7450079.png)
![3-[5-(1-methyl-1H-1,2,3-triazol-4-yl)-1,2-oxazole-3-carbonyl]-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[4.1.0]heptane](/img/structure/B7450084.png)
![2-(3,4-Dichlorophenyl)-2-[(1-methylpyrrol-3-yl)methylamino]propanoic acid](/img/structure/B7450104.png)
![N-[2-[5-[(4-methoxy-2-methylphenyl)methyl]-1,2,4-oxadiazol-3-yl]propan-2-yl]methanesulfonamide](/img/structure/B7450111.png)
![2-(7-azaspiro[4.5]decan-7-ylsulfonyl)-N,N-dimethylpropanamide](/img/structure/B7450113.png)
![2-[(1S,2R,4R)-6',6'-dimethylspiro[bicyclo[2.2.1]heptane-2,2'-morpholine]-4'-yl]-6-fluorobenzamide](/img/structure/B7450115.png)
![2-Fluoro-6-[3-(oxolan-3-ylmethoxymethyl)-1,2,4-oxadiazol-5-yl]phenol](/img/structure/B7450122.png)

![N-methyl-N-[[1-[(1-methylsulfonylcyclohexyl)methyl]triazol-4-yl]methyl]acetamide](/img/structure/B7450137.png)
![2-[(3-Fluoro-5-methylphenyl)sulfonylamino]-3-(oxan-4-yl)propanoic acid](/img/structure/B7450150.png)
![N-[[4-(5-pyridin-4-ylpyridin-2-yl)morpholin-2-yl]methyl]acetamide](/img/structure/B7450160.png)
![5-[1-(4-Fluorophenyl)butan-2-ylsulfamoyl]furan-2-carboxylic acid](/img/structure/B7450161.png)
